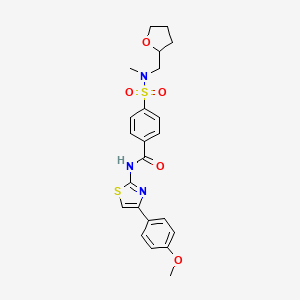

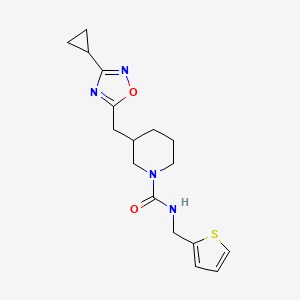

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H25N3O5S2 and its molecular weight is 487.59. The purity is usually 95%.

BenchChem offers high-quality N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Thiazole derivatives, such as the ones explored in the study by Pişkin, Canpolat, and Öztürk (2020), demonstrate significant potential in photodynamic therapy (PDT) for cancer treatment. The research presents new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with novel benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit excellent properties as photosensitizers for PDT, showcasing good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, critical for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Thiazole derivatives have been reported to possess broad antimicrobial activities. A study highlights the synthesis and antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl) benzamide derivatives, which were found to have significant activity against various gram-positive and gram-negative bacteria, as well as fungal species. The presence of electron-donating groups on the phenyl ring of thiazole derivatives enhances their antimicrobial potency, indicating the structural influence on activity (Chawla, 2016).

Enzyme Inhibition and Neuroprotective Activity

Compounds with thiazole cores have shown promise in enzyme inhibition and neuroprotective activities, suggesting their potential in treating neurological conditions. For instance, 5-aroylindolyl-substituted hydroxamic acids with thiazole moieties exhibit selective inhibition against histone deacetylase 6 (HDAC6), ameliorating Alzheimer's disease phenotypes. These compounds not only decrease the phosphorylation and aggregation of tau proteins but also exhibit neuroprotective activity through ubiquitination, making them potential therapeutic agents for Alzheimer's disease (Lee et al., 2018).

Analytical Chemistry Applications

In the field of analytical chemistry, thiazole derivatives have been utilized as components in the development of sophisticated analytical methods. For example, the validation of an HPLC method for the simultaneous and quantitative determination of UV-filters in cosmetics involves the use of specific organic UV-filters, demonstrating the application of thiazole and its derivatives in analytical methodologies (Nyeborg et al., 2010).

Nematicidal Activity

Recent studies have also explored the nematicidal activities of thiazole derivatives, showcasing their potential in agricultural science. A novel series of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups demonstrated significant nematocidal activity, offering a new avenue for the development of nematicides with enhanced selectivity and potency (Liu et al., 2022).

properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S2/c1-26(14-19-4-3-13-31-19)33(28,29)20-11-7-17(8-12-20)22(27)25-23-24-21(15-32-23)16-5-9-18(30-2)10-6-16/h5-12,15,19H,3-4,13-14H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIXLTGAWDONKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/no-structure.png)

![Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2714167.png)

![2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B2714169.png)

![7-Fluoro-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2714172.png)

![(E)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)thiophene-2-carbohydrazide](/img/structure/B2714175.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2714176.png)

![(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid](/img/structure/B2714179.png)